molecular formula C11H16N4 B1463778 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine CAS No. 1282974-34-8

3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine

Cat. No. B1463778
M. Wt: 204.27 g/mol
InChI Key: PWECFHXHZBCJBE-UHFFFAOYSA-N
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Description

The compound “3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridine derivatives have been found to have potential anticancer and anti-inflammatory properties .


Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. One such method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions . Another synthesis method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Antiulcer Agents

    Imidazo[1,2-a]pyridines substituted at the 3-position, synthesized as potential antiulcer agents, showed significant cytoprotective properties in ethanol and HCl-induced ulcer models, although they lacked antisecretory activity. This suggests potential applications of related structures in developing cytoprotective drugs (Starrett et al., 1989).

  • NMR Spectroscopy Insights

    Studies on the behavior of imidazo[1,2-a]pyridine derivatives in NMR spectroscopy revealed conformational changes of the cyclopentenone moiety, underlining the importance of such compounds in analytical chemistry for understanding molecular dynamics (Abe et al., 2010).

  • Development of Angiotensin II Receptor Antagonists

    The synthesis of 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine as a key intermediate for angiotensin II antagonists highlights the role of such structures in the development of cardiovascular drugs (Stucky et al., 1997).

Chemical Synthesis and Properties

  • Electrochemical Synthesis

    The electrochemical tandem sp3(C–H) double amination for synthesizing 3-acyl-functionalized imidazo[1,5-a]pyridines underscores the innovative methodologies applicable to imidazo[4,5-b]pyridine derivatives, potentially leading to pharmaceutical applications (Wang et al., 2022).

  • Anticancer Agents Synthesis

    The exploration of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents, through the development of synthetic routes for these structures, indicates the therapeutic potential of related compounds (Temple et al., 1987).

properties

IUPAC Name

3-(2-ethylimidazo[4,5-b]pyridin-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-2-10-14-9-5-3-7-13-11(9)15(10)8-4-6-12/h3,5,7H,2,4,6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWECFHXHZBCJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1CCCN)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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